Chlorobis(ethylene)rhodium(I) Dimer

Overview

Description

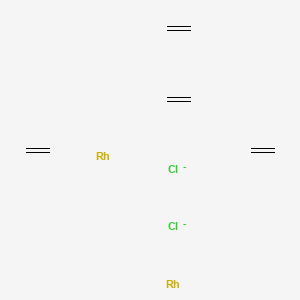

Chlorobis(ethylene)rhodium(I) dimer ([RhCl(C₂H₄)₂]₂, CAS 12081-16-2) is a rhodium(I) organometallic complex with a binuclear μ-chloro-bridged structure. It is synthesized via ligand exchange reactions between rhodium(III) chloride and ethylene under reducing conditions, as exemplified by its formation from hydrated rhodium trichloride and ethylene . The compound exhibits a rust-colored crystalline appearance, with a molecular weight of 388.93 g/mol and air-sensitive properties requiring storage under cold, inert conditions .

Its primary applications lie in catalysis and materials science. For instance, it serves as a precursor for chiral rhodium complexes in asymmetric catalysis, achieving up to 99% enantiomeric excess (ee) in 1,4-arylation reactions when paired with enantiopure ligands like 1,3a,4,6a-tetrahydropenatalene derivatives . Additionally, it facilitates single-chain nanoparticle (SCNP) formation by cross-linking polybutadiene polymers, where the degree of chain collapse correlates linearly with rhodium content .

Preparation Methods

Traditional Synthesis via Rhodium Trichloride and Ethylene

The conventional preparation of chlorobis(ethylene)rhodium(I) dimer involves the reduction of rhodium(III) trichloride hydrate in the presence of ethylene. As documented in foundational literature, this method proceeds under mild aqueous methanolic conditions at room temperature . The reaction mechanism entails the reduction of Rh(III) to Rh(I), coupled with the oxidation of ethylene to acetaldehyde. The stoichiometry is represented as:

3(\text{H}2\text{O})3 + 6 \, \text{C}2\text{H}4 \rightarrow \text{Rh}2\text{Cl}2(\text{C}2\text{H}4)4 + 2 \, \text{CH}3\text{CHO} + 4 \, \text{HCl} + 4 \, \text{H}2\text{O}

Key parameters include:

-

Solvent System : Methanol-water mixtures (1:1 v/v) to balance RhCl₃ solubility and ethylene diffusion.

-

Ethylene Pressure : Ambient pressure (1 atm), though early methods required slight pressurization to accelerate ligand coordination .

-

Reaction Time : 12–24 hours for complete conversion, with prolonged durations risking ligand dissociation.

A critical limitation of this method is the lability of ethylene ligands , which precludes recrystallization and necessitates in-situ use of the product . Furthermore, the coexistence of acidic byproducts (HCl) necessitates neutralization steps to stabilize the dimer.

Optimized High-Pressure Reactor Method

A patented synthesis route addresses the inefficiencies of traditional methods by employing a high-pressure reactor and optimized solvent systems . This approach enhances yield (85–92%) and reduces reaction time to 1–2 hours. The protocol involves:

-

Dissolution of RhCl₃·3H₂O : Rhodium trichloride hydrate is dissolved in deionized water (1:10 mass ratio) at 50–80°C.

-

Solvent Addition : C1–C3 alcohols (e.g., methanol, ethanol) are introduced at 10–50 times the mass of RhCl₃ to stabilize intermediates.

-

Ethylene Introduction : Ethylene gas is pressurized to 1 bar, replacing costly high-pressure conditions.

-

Alkali Treatment : A degassed aqueous alkali solution (e.g., NaOH) is added post-reaction to neutralize HCl and precipitate impurities.

-

Purification : The product is filtered under nitrogen, washed with water/alcohol, and vacuum-dried at 25°C .

Advantages Over Traditional Methods

-

Reduced Ethylene Pressure : Eliminates the need for specialized high-pressure equipment.

-

Faster Kinetics : Ethylene coordination is accelerated by elevated temperatures (50–80°C).

-

Higher Purity : Alkali treatment removes acidic byproducts, yielding a nacarat-colored powder with ≥99.9% purity .

Comparative Analysis of Preparation Methods

The table below contrasts key aspects of traditional and optimized synthesis routes:

The optimized method’s use of low-boiling alcohols (e.g., methanol) facilitates solvent removal, while nitrogen inerting minimizes oxidative degradation during isolation .

Mechanistic Insights and Reaction Pathways

The synthesis of this compound is governed by redox and ligand-exchange processes. Rhodium(III) undergoes a two-electron reduction to Rh(I), with ethylene serving as both a ligand and a reductant. Spectroscopic studies suggest the intermediacy of Rh(I)–ethylene π-complexes , which dimerize via chloride bridging .

Critical Steps in the Mechanism

-

Reduction of Rh(III) : Ethylene oxidizes to acetaldehyde, transferring electrons to Rh(III).

-

Ligand Substitution : Aquo and chloride ligands on Rh are displaced by ethylene.

-

Dimerization : Two Rh(I) centers bridge via chloride ligands, forming the stable structure .

In the patented method, alcohol cosolvents stabilize Rh intermediates by coordinating to vacant sites, while alkali post-treatment ensures proton abstraction from coordinated ethylene, enhancing ligand retention .

Practical Considerations in Industrial Synthesis

Industrial-scale production demands attention to safety, cost, and reproducibility:

-

Ethylene Handling : Despite low-pressure requirements, ethylene’s flammability necessitates explosion-proof reactors and gas monitoring systems .

-

Catalyst Stability : The product must be stored under inert atmospheres (e.g., nitrogen) at ≤25°C to prevent ligand dissociation .

-

Cost Efficiency : The optimized method reduces rhodium waste by 15–20% compared to traditional routes, critical given rhodium’s high market price (~$15,000/oz) .

Chemical Reactions Analysis

Types of Reactions: Chlorobis(ethylene)rhodium(I) dimer undergoes various types of reactions, including:

Substitution Reactions: The ethylene ligands are labile and can be readily displaced by other alkenes or ligands.

Oxidation Reactions: The complex reacts slowly with water to give acetaldehyde.

Carbonylation Reactions: Carbonylation of the complex affords rhodium carbonyl chloride.

Common Reagents and Conditions:

Water: Reacts slowly to produce acetaldehyde.

Hydrochloric Acid: Reacts to form RhCl₂(C₂H₂)₂⁻.

Acetylacetone and Aqueous Potassium Hydroxide: Treatment with these reagents gives Rh(acac)(C₂H₄)₂.

Major Products:

Acetaldehyde: Formed from the reaction with water.

Rhodium Carbonyl Chloride: Formed from carbonylation.

Rh(acac)(C₂H₄)₂: Formed from treatment with acetylacetone and aqueous potassium hydroxide.

Scientific Research Applications

Chlorobis(ethylene)rhodium(I) dimer is used extensively in scientific research due to its catalytic properties. Some of its applications include:

Mechanism of Action

The mechanism by which Chlorobis(ethylene)rhodium(I) dimer exerts its effects involves the coordination of ethylene ligands to the rhodium center. The ethylene ligands are labile, allowing for easy displacement and formation of new complexes. This lability is crucial for its catalytic activity, enabling the compound to facilitate various chemical transformations, such as the dimerization of ethylene .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Ligand Effects : Ethylene ligands confer higher reactivity in cross-coupling reactions compared to bulkier cyclooctadiene or cyclooctene ligands, which stabilize the dimer but reduce catalytic activity .

- Air Sensitivity : The ethylene dimer is highly air-sensitive, while the cyclooctadiene derivative exhibits moderate stability under ambient conditions .

Reactivity and Catalytic Performance

This compound

- Ligand Exchange : Undergoes clean ligand exchange with chiral ligands (e.g., 1,3a,4,6a-tetrahydropenatalene derivatives) to form enantiopure complexes (65–85% yield) .

- Asymmetric Catalysis : Achieves 99% ee in 1,4-arylation reactions with ligand 3a , outperforming diphenyl-substituted analogs (44% ee with 3b ) .

- Polymer Cross-Linking : Enables precise control over SCNP size by modulating rhodium content in polybutadiene systems .

Chloro(1,5-cyclooctadiene)rhodium(I) Dimer

- Synthesis : Forms via rhodium(III) chloride and 1,5-cyclooctadiene, yielding a stable catalyst precursor .

- Applications : Used in hydroformylation and hydrogenation, though less effective in asymmetric catalysis due to ligand rigidity .

Chlorobis(cyclooctene)rhodium(I) Dimer

- Stability : Superior thermal stability due to stronger Rh–olefin bonding with cyclooctene ligands .

- Limitations: Lower catalytic turnover in ethylene-based reactions compared to the ethylene dimer .

Rhodium(II) Acetate Dimer

- Oxidation State : Rhodium(II) center enables distinct reactivity, such as carbene transfer in cyclopropanation, unlike Rh(I) dimers .

Biological Activity

Chlorobis(ethylene)rhodium(I) dimer, with the chemical formula , is a significant organorhodium compound utilized primarily in catalysis. This article delves into its biological activity, particularly its role in catalysis and potential therapeutic applications, supported by various research findings and case studies.

This compound is characterized as a red-orange solid, soluble in nonpolar organic solvents. It consists of two rhodium atoms bridged by chloride ligands and coordinated to ethylene ligands, which are known for their lability, allowing for easy displacement by other alkenes . The molecular weight of this compound is approximately 388.93 g/mol .

Biological Applications

-

Catalytic Activity :

- This compound serves as a precursor to various rhodium(I) catalysts, facilitating reactions such as the asymmetric 1,4-addition of arylboronic acids to cyclic enones. This reaction is crucial in synthesizing chiral compounds, which have significant implications in pharmaceuticals .

- It has been shown to catalyze the dimerization of ethylene to produce 1-butene, an important building block in organic synthesis .

-

Chirality and Enantioselectivity :

- Research indicates that when this compound is used in conjunction with specific ligands (e.g., 2,5-disubstituted tetrahydropentalenes), it can achieve high enantioselectivity (up to 99% ee) in asymmetric reactions. This highlights its potential for developing chiral drugs .

- The ligand exchange process involving this compound has been studied extensively, revealing its capacity to produce highly selective catalysts for various organic transformations .

-

Potential Therapeutic Uses :

- While primarily known for its catalytic properties, there is emerging interest in the biological implications of rhodium complexes. Some studies suggest that metal-containing compounds like chlorobis(ethylene)rhodium(I) may interact with biological macromolecules such as DNA and proteins, potentially leading to therapeutic applications against cancer .

- The exploration of rhodium complexes as anticancer agents is an area of ongoing research, with preliminary findings indicating that these compounds may induce cytotoxic effects on cancer cells through mechanisms involving oxidative stress and DNA damage .

Case Studies

- Asymmetric Catalysis : A study demonstrated the effectiveness of this compound in catalyzing the asymmetric arylation of cyclic enones using arylboronic acids. The reaction conditions optimized included the use of Cs₂CO₃ as a base and toluene/water as a solvent system, resulting in significant improvements in selectivity and yield .

- Ligand Development : In another investigation, various ligands were synthesized and evaluated for their ability to enhance the performance of this compound in catalytic applications. The results indicated that specific ligand modifications could lead to substantial increases in enantioselectivity and overall reaction efficiency .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆Cl₂Rh₂ |

| Molecular Weight | 388.93 g/mol |

| Appearance | Red-orange solid |

| Solubility | Soluble in nonpolar solvents |

| Key Reactions | Dimerization of ethylene |

| Enantioselectivity Achieved | Up to 99% ee |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Chlorobis(ethylene)rhodium(I) dimer with high purity?

- Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., inert atmosphere, temperature) due to the compound’s air sensitivity . Characterization via X-ray crystallography or NMR is essential to confirm dimeric structure and ligand coordination. Residual ethylene or solvent impurities can be minimized by vacuum drying and repeated recrystallization in anhydrous solvents .

Q. How do researchers validate the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability assays should include thermogravimetric analysis (TGA) and UV-Vis spectroscopy to monitor decomposition kinetics. For catalytic applications, inert storage (argon, –20°C) is critical to prevent ligand dissociation or oxidation . Comparative studies with analogous rhodium complexes (e.g., cyclooctadiene derivatives) provide benchmarks for stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in substrate purity, solvent effects, or ligand dissociation rates. Researchers should:

- Perform controlled kinetic studies under identical conditions to isolate variables .

- Use DFT calculations to model ligand exchange dynamics and identify intermediates .

- Cross-validate results with spectroscopic techniques (e.g., in-situ IR for ethylene ligand binding) .

Q. How can researchers design experiments to probe the environmental fate of this compound in aqueous systems?

- Phase 1 : Measure solubility, hydrolysis rates, and adsorption coefficients (e.g., using ICP-MS for rhodium speciation).

- Phase 2 : Assess biotic interactions via microbial degradation assays or toxicity studies on model organisms (e.g., Daphnia magna) .

- Data Interpretation : Compare results with structurally similar organorhodium complexes to identify structure-activity relationships .

Q. What theoretical frameworks best explain the electronic structure and reactivity of this compound?

- Methodological Answer : Ligand-field theory (LFT) and molecular orbital (MO) analysis are foundational. Advanced studies integrate:

- XAS (X-ray Absorption Spectroscopy) : To determine Rh oxidation states and ligand-field splitting .

- Computational Chemistry : Multireference methods (e.g., CASSCF) model low-spin Rh(I) centers and ethylene π-backbonding .

- Cross-disciplinary linkage : Connect findings to catalysis literature (e.g., Wilkinson’s catalyst mechanisms) .

Q. How should researchers address reproducibility challenges when replicating catalytic cycles involving this compound?

- Feasibility : Standardize substrate-to-catalyst ratios and solvent degassing protocols .

- Novelty : Use isotopic labeling (e.g., deuterated ethylene) to track ligand participation .

- Ethics/Relevance : Align with green chemistry principles (e.g., atom economy, waste reduction) .

Q. Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing catalytic turnover data from this compound experiments?

- Methodological Answer : Nonlinear regression (e.g., Michaelis-Menten kinetics) models substrate conversion rates. For outlier detection, use Grubbs’ test or PCA (Principal Component Analysis) to identify experimental artifacts . Pair with error bars derived from triplicate trials to ensure robustness.

Q. How do researchers differentiate between ligand-induced vs. solvent-induced effects in catalytic selectivity studies?

- Methodological Answer :

- Solvent Screening : Test polar/aprotic solvents (e.g., THF vs. DCM) to isolate dielectric effects .

- Ligand Substitution : Replace ethylene with stronger π-acceptors (e.g., COD) and compare selectivity trends .

- Computational Validation : Calculate solvation energies and transition-state geometries using COSMO-RS models .

Q. Theoretical & Methodological Frameworks

Q. How can this compound studies contribute to broader organometallic theory?

- Methodological Answer : Use the compound as a model system to:

- Investigate oxidative addition/reductive elimination pathways in low-valent Rh complexes .

- Develop predictive models for ligand lability in catalysis (e.g., Hammett correlations for ethylene substituents) .

- Link experimental data to conceptual frameworks like the "18-electron rule" or Tolman electronic parameters .

Q. What are the limitations of using this compound in asymmetric catalysis?

- Methodological Answer : The symmetric ethylene ligands restrict chiral induction. Researchers must:

- Modify the ligand sphere with chiral auxiliaries (e.g., BINAP derivatives) .

- Compare enantioselectivity with unsymmetrical Rh dimers (e.g., cyclooctadiene-based analogs) .

- Apply stereochemical probes (e.g., CD spectroscopy) to monitor chiral center formation .

Properties

IUPAC Name |

ethene;rhodium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4.2ClH.2Rh/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOCZCJMFQWGSP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2Rh2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12081-16-2 | |

| Record name | Di-μ-chlorotetrakis(η2-ethylene)dirhodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrakis(ethylene)dichlorodirhodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF3CSZ2DN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.